3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde
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Overview
Description
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a fluorinated benzaldehyde. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it useful in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group on a fluorinated benzaldehyde using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents.
Major Products Formed
Oxidation: 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzoic acid.
Reduction: 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde primarily involves its reactivity as an aldehyde and the stability conferred by the TBS protecting group. The TBS group protects the hydroxyl functionality during various chemical transformations, allowing selective reactions at other sites on the molecule. The fluorine atom can influence the electronic properties of the benzaldehyde, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl alcohol
- 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzoic acid
- 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-chlorobenzaldehyde
Uniqueness
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde is unique due to the presence of both the TBS protecting group and the fluorine atom. The TBS group provides stability and protection during synthetic procedures, while the fluorine atom imparts distinct electronic properties that can influence the compound’s reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
113984-69-3 |
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Molecular Formula |
C13H19FO2Si |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-15)12(11)14/h6-9H,1-5H3 |
InChI Key |
KCDWTBCYHZSRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)C=O |
Origin of Product |
United States |
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